molecular formula C12H17N3O2 B11788695 2-(2-Methylpiperidin-1-yl)-5-nitroaniline

2-(2-Methylpiperidin-1-yl)-5-nitroaniline

Katalognummer: B11788695
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: CCLQBIFICDPWRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpiperidin-1-yl)-5-nitroaniline is a chemical compound that features a piperidine ring substituted with a methyl group and a nitroaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitroaniline typically involves the reaction of 2-methylpiperidine with 5-nitroaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often involving heating and stirring to ensure complete reaction. The reaction may proceed through nucleophilic substitution, where the piperidine nitrogen attacks the aniline ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpiperidin-1-yl)-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methylpiperidin-1-yl)-5-aminobenzene, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpiperidin-1-yl)-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 2-(2-Methylpiperidin-1-yl)-5-nitroaniline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, altering their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Methylpiperidin-1-yl)-5-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.

    2-(2-Methylpiperidin-1-yl)-4-nitroaniline: A positional isomer with the nitro group in a different position.

    2-(2-Ethylpiperidin-1-yl)-5-nitroaniline: A derivative with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

2-(2-Methylpiperidin-1-yl)-5-nitroaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a piperidine ring provides a versatile scaffold for further chemical modifications and applications.

Eigenschaften

Molekularformel

C12H17N3O2

Molekulargewicht

235.28 g/mol

IUPAC-Name

2-(2-methylpiperidin-1-yl)-5-nitroaniline

InChI

InChI=1S/C12H17N3O2/c1-9-4-2-3-7-14(9)12-6-5-10(15(16)17)8-11(12)13/h5-6,8-9H,2-4,7,13H2,1H3

InChI-Schlüssel

CCLQBIFICDPWRA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.